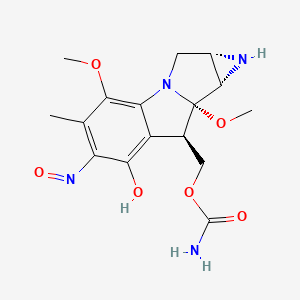

RM 49

描述

属性

CAS 编号 |

113785-48-1 |

|---|---|

分子式 |

C16H20N4O6 |

分子量 |

364.35 g/mol |

IUPAC 名称 |

[(4S,6S,7S,8R)-10-hydroxy-7,13-dimethoxy-12-methyl-11-nitroso-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),9,11-trien-8-yl]methyl carbamate |

InChI |

InChI=1S/C16H20N4O6/c1-6-10(19-23)12(21)9-7(5-26-15(17)22)16(25-3)14-8(18-14)4-20(16)11(9)13(6)24-2/h7-8,14,18,21H,4-5H2,1-3H3,(H2,17,22)/t7-,8-,14-,16-/m0/s1 |

InChI 键 |

NVDDGNSLJMPYKZ-HHBNPUPASA-N |

手性 SMILES |

CC1=C(C(=C2[C@@H]([C@@]3([C@@H]4[C@@H](N4)CN3C2=C1OC)OC)COC(=O)N)O)N=O |

规范 SMILES |

CC1=C(C(=C2C(C3(C4C(N4)CN3C2=C1OC)OC)COC(=O)N)O)N=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

8-((aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole RM 49 RM-49 |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Therapeutic Potential of RM 49 in Small Cell Lung Cancer: A Mechanistic Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Following a comprehensive review of publicly available scientific literature and clinical trial data, no specific therapeutic agent designated "RM 49" for the treatment of Small Cell Lung Cancer (SCLC) has been identified. The information presented herein is based on general knowledge of SCLC biology and current therapeutic strategies. This document will be updated as information on "this compound" becomes publicly available.

Introduction to Small Cell Lung Cancer (SCLC)

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth, early metastasis, and the development of resistance to chemotherapy. Despite initial sensitivity to platinum-based chemotherapy and radiation, the majority of patients relapse, leading to a poor prognosis. This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action to improve patient outcomes. The aggressive nature of SCLC is driven by a complex interplay of genetic alterations and dysregulated signaling pathways, including the PI3K/AKT/mTOR, Notch, and Hedgehog pathways.

The Emergence of Novel Therapeutic Strategies in SCLC

Recent advancements in the understanding of SCLC biology have led to the exploration of various targeted therapies and immunotherapies. Antibody-drug conjugates (ADCs), which deliver potent cytotoxic agents directly to cancer cells, have shown promise. Additionally, inhibitors of key signaling molecules and the DNA damage response (DDR) pathway are under active investigation. Immunotherapies, particularly immune checkpoint inhibitors, have also demonstrated modest efficacy in a subset of patients.

Hypothetical Mechanism of Action of this compound in SCLC

While no specific data exists for "this compound," we can postulate its potential mechanism of action based on current research trends in SCLC drug development. "this compound" could potentially be an inhibitor of a key signaling pathway, a modulator of the tumor microenvironment, or a targeted cytotoxic agent.

Potential Signaling Pathways Targeted by this compound

Several signaling pathways are known to be dysregulated in SCLC and represent attractive targets for novel therapies.

1. The PI3K/AKT/mTOR Pathway: This pathway is frequently activated in SCLC and plays a crucial role in cell proliferation, survival, and resistance to therapy.[1][2] An agent like "this compound" could potentially inhibit one of the key kinases in this pathway, leading to cell cycle arrest and apoptosis.

dot

Caption: Potential inhibition points of this compound in the PI3K/AKT/mTOR pathway.

2. The Notch Signaling Pathway: The role of Notch signaling in SCLC is complex, with evidence suggesting both tumor-suppressive and oncogenic functions.[3][4] In some contexts, activation of Notch signaling can induce cell cycle arrest and reduce cell proliferation.[2] "this compound" could potentially modulate this pathway to suppress tumor growth.

dot

Caption: Potential modulation of the Notch signaling pathway by this compound.

Preclinical and Clinical Development Landscape

As there is no information on "this compound," we cannot provide specific preclinical or clinical data. However, the general path for a novel SCLC drug involves extensive preclinical testing in cell lines and animal models to establish its mechanism of action, efficacy, and safety profile. This is followed by a phased approach in clinical trials to evaluate its safety, dosage, and effectiveness in patients.

Future Directions

The development of effective therapies for SCLC remains a significant challenge. The identification and validation of novel therapeutic targets are crucial for improving patient outcomes. Should information on "this compound" become available, a detailed analysis of its mechanism of action will be essential to understand its potential role in the treatment of SCLC. This would involve a thorough investigation of its effects on SCLC cell biology, its interaction with key signaling pathways, and its efficacy in relevant preclinical models.

References

- 1. Promises of Protein Kinase Inhibitors in Recalcitrant Small-Cell Lung Cancer: Recent Scenario and Future Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal pathways and precision therapy of small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Notch1 Signaling Pathway in Small Cell Lung Carcinoma [ijp.iranpath.org]

- 4. Role of Notch1 Signaling Pathway in Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cytotoxicity of MEK Inhibitors in Non-Small Cell Lung Cancer: A Representative Analysis

Disclaimer: Initial searches for a compound specifically designated "RM-49" did not yield public data regarding its cytotoxicity in non-small cell lung cancer (NSCLC). To fulfill the structural and content requirements of this request, this guide utilizes Trametinib , a well-characterized and clinically relevant MEK inhibitor, as a representative compound. The data, protocols, and pathways described herein are based on published literature for Trametinib and are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction to MEK Inhibition in NSCLC

Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, with a significant subset driven by mutations in the mitogen-activated protein kinase (MAPK) pathway.[1][2] This signaling cascade, also known as the RAS/RAF/MEK/ERK pathway, is crucial for regulating cell proliferation, differentiation, and survival.[2][3] Oncogenic mutations, particularly in KRAS and BRAF, lead to constitutive activation of this pathway, promoting uncontrolled tumor growth.[1][2]

MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this pathway. Their inhibition presents a key therapeutic strategy. Trametinib (GSK1120212) is a potent, selective, and orally bioavailable allosteric inhibitor of MEK1 and MEK2.[1][4][5][6] By blocking MEK activity, Trametinib prevents the phosphorylation and activation of ERK1/2, leading to the downstream suppression of cell proliferation and induction of apoptosis in sensitive cancer cell lines.[5][7][8] This guide provides an in-depth overview of the preclinical assessment of Trametinib's cytotoxic effects on NSCLC cells.

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative activity of Trametinib has been evaluated across a panel of NSCLC cell lines, with varying sensitivities often linked to their underlying genetic mutations. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro IC50 Values of Trametinib in Human NSCLC Cell Lines

| Cell Line | KRAS/BRAF Mutation Status | IC50 (nM) | Assay Type | Exposure Time (h) | Reference |

| A549 | KRAS (G12S) | 296 | CellTiter 96 | 72 | [4] |

| A549 | KRAS (G12S) | 460 | Celltiter-Glo | 96 | [4] |

| H460 | KRAS (Q61H) | >100 | Colony Formation | 72 | [8] |

| CALU-6 | KRAS (Q61K) | <10 | Colony Formation | 72 | [8] |

| H2087 | BRAF (G469A), NRAS (Q61K) | <10 | Colony Formation | 72 | [8] |

| COR-L105 | BRAF (V600E) | <10 | Colony Formation | 72 | [8] |

| H358 | KRAS (G12C) | 10-100 | Colony Formation | 72 | [8] |

| H1993 | MET amplification | Sensitive | MTT Assay | - | [3] |

| EBC-1 | MET amplification | Sensitive | MTT Assay | - | [3] |

Note: Sensitivity can vary based on the specific assay and experimental conditions used. The categories "<10 nM", "10-100 nM", and ">100 nM" correspond to high, moderate, and minimal sensitivity, respectively, as defined in the cited literature.[8]

Key Experimental Protocols

Detailed and reproducible methodologies are critical for assessing the cytotoxic effects of a compound. Below are protocols for key assays used to characterize the activity of MEK inhibitors like Trametinib.

Cell Viability and Proliferation Assay (MTT/CellTiter-Glo)

This protocol outlines a method to determine the IC50 value of a compound.

-

Cell Seeding: NSCLC cells (e.g., A549, H460) are harvested during their logarithmic growth phase. Cells are counted, and viability is assessed using Trypan Blue exclusion. They are then seeded into 96-well plates at an optimized density (e.g., 3,000-8,000 cells/well) and incubated for 24 hours at 37°C and 5% CO2 to allow for attachment.

-

Compound Treatment: A stock solution of Trametinib is prepared in DMSO. A series of dilutions are made in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). The medium from the cell plates is removed, and 100 µL of the medium containing the various compound concentrations (or vehicle control, e.g., 0.1% DMSO) is added to each well.

-

Incubation: The plates are incubated for a specified period, typically 72 or 96 hours, at 37°C and 5% CO2.

-

Viability Assessment:

-

For MTT Assay: 10 µL of MTT reagent (5 mg/mL) is added to each well, and plates are incubated for 4 hours. The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals. Absorbance is read at 570 nm using a microplate reader.

-

For CellTiter-Glo® Assay: The plate is equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent is added to each well. The plate is placed on an orbital shaker for 2 minutes to induce lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a luminometer.

-

-

Data Analysis: The absorbance/luminescence values are converted to percentage of viability relative to the vehicle-treated control cells. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of the compound on target protein expression and phosphorylation.

-

Cell Lysis: NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are treated with Trametinib at various concentrations (e.g., 10 nM, 250 nM) for a specified time (e.g., 0.5, 24, or 48 hours).[8] After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli buffer, denatured, and loaded onto a polyacrylamide gel. Proteins are separated by size via SDS-PAGE and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, cleaved PARP, Cyclin D1, and a loading control like β-actin).

-

Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated or target proteins are normalized to the total protein or loading control.

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Caption: Experimental workflow for determining the IC50 of a compound in NSCLC cells.

References

- 1. MEK inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the MEK signaling pathway in non-small cell lung cancer (NSCLC) patients with RAS aberrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling RM-49: A Case of Mistaken Identity in Cancer Research

An in-depth investigation into the molecular targets of a compound initially identified as RM-49 has revealed a case of mistaken identity. The compound is RM-493, a potent and selective melanocortin 4 receptor (MC4R) agonist, which is clinically known as setmelanotide (B515575) and marketed for the treatment of rare genetic obesity disorders. Contrary to the initial query, extensive research has found no evidence of RM-493 being developed or investigated as a therapeutic agent for cancer.

Setmelanotide, also referred to by its developmental codes RM-493 and BIM-22493, is the first-in-class medication approved for chronic weight management in adult and pediatric patients aged six years and older with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.[1][2][3] Its primary mechanism of action is to restore the function of the MC4R pathway, which is crucial for regulating energy homeostasis and food intake.[4]

The Melanocortin Pathway and Obesity

The melanocortin system is a key signaling pathway in the hypothalamus that governs energy balance. The MC4R, a G-protein coupled receptor, is a central component of this system.[5][6] When activated by its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), the MC4R initiates a cascade of signals that leads to a reduction in food intake and an increase in energy expenditure. Genetic mutations that impair the function of the MC4R or other components of this pathway can lead to severe, early-onset obesity.[4]

Setmelanotide acts as an agonist at the MC4R, mimicking the action of α-MSH and thereby reactivating this critical pathway.[6] Clinical studies have demonstrated that treatment with setmelanotide can lead to significant and sustained weight loss and a reduction in hunger in patients with specific genetic defects in the MC4R pathway.[1]

RM-493 (Setmelanotide) and Cancer: A Lack of Evidence

A thorough review of scientific literature and clinical trial databases reveals no studies investigating the use of RM-493 or setmelanotide for the treatment of cancer. The molecular targets and mechanism of action of this compound are well-defined within the context of metabolic regulation and obesity.

One theoretical concern associated with long-term melanocortin receptor agonism is the potential for skin hyperpigmentation due to the activation of melanocortin 1 receptors (MC1R) on melanocytes.[7] Chronic stimulation of these cells could theoretically increase the risk of melanocytic neoplasms. However, this remains a theoretical risk and is not indicative of any therapeutic application in oncology. Regular skin examinations are recommended for patients undergoing setmelanotide treatment.[3]

It is important to note that some search results for "RM-49" and "cancer" are associated with "Local 493," a firefighters' union, and their commendable efforts in cancer prevention and support for their members.[8][9] This is an unrelated and coincidental finding.

Conclusion

Quantitative Data Summary

As there is no research on RM-493 (setmelanotide) in the context of cancer, no quantitative data on its activity in cancer cells can be provided. For informational purposes, the following table summarizes the known receptor binding and activity of setmelanotide for melanocortin receptors.

| Receptor | Species | Assay Type | Value | Units | Reference |

| MC4R | Human | EC50 | 0.27 | nM | [10] |

| MC4R | Rat | EC50 | 0.28 | nM | [10] |

| MC4R | Human | Ki | 2.1 | nM | [10] |

| MC4R | Rat | Ki | 2.7 | nM | [10] |

Experimental Protocols

Detailed experimental protocols for the investigation of RM-493 in cancer cells are not available, as no such studies have been published.

Signaling Pathway Diagrams

The following diagram illustrates the established signaling pathway of RM-493 (setmelanotide) in the context of its approved indication for genetic obesity.

References

- 1. Setmelanotide - Wikipedia [en.wikipedia.org]

- 2. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhythm Initiates Clinical Trial of RM-493 for Obesity Caused by Genetic Variant – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]

- 5. The Melanocortin Receptor System: A Target for Multiple Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Setmelanotide | C49H68N18O9S2 | CID 11993702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. local493.org [local493.org]

- 9. 493foundation.com [493foundation.com]

- 10. medchemexpress.com [medchemexpress.com]

RM 49: A Technical Guide to its DNA Cross-linking and Alkylating Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM 49 is a derivative of the potent antitumor antibiotic Mitomycin C.[1][2] As a member of the mitomycin family, this compound functions as a bioreductive alkylating agent, exerting its cytotoxic effects through the cross-linking of DNA. This technical guide provides an in-depth overview of the core attributes of this compound, including its DNA cross-linking and alkylating properties, cytotoxic activity, and the cellular mechanisms it elicits. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Core Mechanism of Action: DNA Alkylation and Cross-linking

Upon intracellular reductive activation, this compound, like its parent compound Mitomycin C, becomes a bifunctional alkylating agent. This activation unmasks reactive sites that covalently bind to nucleophilic centers on DNA, primarily the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. The bifunctional nature of activated this compound allows it to form both intrastrand and interstrand cross-links (ICLs) in the DNA double helix.

ICLs are highly cytotoxic lesions that prevent the separation of DNA strands, thereby physically obstructing critical cellular processes such as DNA replication and transcription. This blockade of fundamental macromolecular synthesis ultimately triggers cell cycle arrest and programmed cell death (apoptosis).

Quantitative Data: Cytotoxic Activity of this compound

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human lung cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values as determined by a tetrazolium dye (MTT) assay.

Table 1: IC50 Values of this compound against Small Cell Lung Cancer (SCLC) Cell Lines [1]

| Cell Line | IC50 (µg/mL) |

| H69 | 0.01 - 0.5 |

| N857 | 0.01 - 0.5 |

| LT3 | 0.01 - 0.5 |

| Additional SCLC lines | Data within 0.01-0.5 range |

Table 2: IC50 Values of this compound against Non-Small Cell Lung Cancer (NSCLC) Cell Lines [1]

| Cell Line | IC50 (µg/mL) |

| PC-7 | 0.01 - 0.5 |

| PC-9 | 0.01 - 0.5 |

| PC-13 | 0.01 - 0.5 |

| PC-14 | 0.01 - 0.5 |

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is a generalized procedure for assessing the cytotoxic effects of this compound on cancer cell lines, based on the methodology used in the foundational studies of this compound.

1. Cell Plating:

- Harvest logarithmically growing cancer cells and determine cell viability using a trypan blue exclusion assay.

- Seed the cells into 96-well microtiter plates at a predetermined optimal density (typically 1,000-100,000 cells/well) in a final volume of 100 µL of complete culture medium.

- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Drug Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in culture medium to achieve the desired final concentrations.

- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of the solvent used for the drug stock).

- Incubate the plates for a specified exposure time (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

3. MTT Assay:

- Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

- Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

- Gently pipette up and down to ensure complete solubilization.

4. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

- The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

The DNA damage induced by this compound triggers a complex network of cellular responses known as the DNA Damage Response (DDR). This pathway aims to repair the damage, halt the cell cycle to allow time for repair, or initiate apoptosis if the damage is irreparable.

Caption: DNA Damage Response Pathway to this compound-induced ICLs.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and evaluation of a mitomycin C derivative like this compound.

Caption: General workflow for synthesis and evaluation of this compound.

Logical Relationships

The relationship between the chemical properties of this compound and its biological effects can be summarized in the following logical diagram.

Caption: Logical flow from this compound structure to biological effect.

References

In Vitro Antitumor Activity of RM-49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antitumor activity of RM-49, a derivative of the well-known chemotherapeutic agent Mitomycin C. The document synthesizes available data on its cytotoxicity, outlines the experimental protocols for its evaluation, and illustrates its presumed mechanism of action through detailed signaling pathway diagrams.

Data Presentation: In Vitro Cytotoxicity of RM-49

RM-49 has demonstrated significant cytotoxic effects against a panel of human lung cancer cell lines. The primary study by Horiuchi et al. (1988) evaluated its activity against seven small-cell lung cancer (SCLC) and four non-small-cell lung cancer (NSCLC) cell lines. While the specific IC50 values for each cell line are not publicly available in the reviewed literature, the study established a potent range of activity.

Table 1: Summary of In Vitro Antitumor Activity of RM-49

| Parameter | Value/Observation | Cell Lines | Reference |

| IC50 Range | 0.01 - 0.5 µg/mL | Small-Cell Lung Cancer (SCLC) and Non-Small-Cell Lung Cancer (NSCLC) | [1] |

| Comparative Activity | High relative antitumor activity | Compared to Mitomycin C, Cisplatin, Carboplatin, and Doxorubicin | [1] |

Note: The specific IC50 values for the individual eleven lung cancer cell lines tested in the original study were not available in the sources reviewed.

Experimental Protocols

The in vitro cytotoxicity of RM-49 was determined using a tetrazolium dye-based (MTT) assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Cell Viability and IC50 Determination

This protocol provides a generalized methodology for determining the cytotoxic effects of a compound like RM-49 on adherent cancer cell lines.

1. Cell Plating:

-

Harvest cancer cells during their logarithmic growth phase.

-

Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).

-

Seed the cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of RM-49 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the RM-49 stock solution in culture medium to achieve a range of desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RM-49. Include wells with vehicle control (medium with the same concentration of the solvent) and untreated control (medium only).

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

3. MTT Reagent Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm can be used to reduce background noise.

-

Calculate the percentage of cell viability for each concentration of RM-49 compared to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the RM-49 concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of RM-49 that inhibits cell growth by 50%, from the dose-response curve.

Mandatory Visualization

Proposed Mechanism of Action of RM-49

As a derivative of Mitomycin C, RM-49 is presumed to share a similar mechanism of action, which involves bioreductive activation followed by DNA alkylation and cross-linking.

Caption: Proposed bioreductive activation and DNA cross-linking mechanism of RM-49.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates the key steps in determining the in vitro antitumor activity of RM-49 using the MTT assay.

Caption: Workflow for determining the IC50 of RM-49 using the MTT assay.

References

The Discovery and Development of RM-493 (Setmelanotide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RM-493, now known as setmelanotide (B515575), is a first-in-class, potent, and selective melanocortin 4 receptor (MC4R) agonist developed by Rhythm Pharmaceuticals.[1][2][3] It represents a significant advancement in the targeted treatment of rare genetic disorders of obesity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of RM-493. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a resource for the scientific community.

Introduction: The Unmet Need in Genetic Obesity

Severe obesity is a global health crisis, and for a subset of the population, the condition has a monogenic basis.[4] Mutations in the MC4R pathway, a critical signaling cascade that regulates energy homeostasis and food intake, have been identified as the most common cause of monogenic obesity.[4] Individuals with these genetic defects often experience insatiable hunger (hyperphagia) and early-onset, severe obesity.[2][5] Prior to the development of setmelanotide, there were no approved therapies that targeted the underlying cause of these conditions.

Discovery and Rationale

Setmelanotide (formerly RM-493, BIM-22493, and IRC-022493) was discovered at Ipsen and subsequently developed by Rhythm Pharmaceuticals.[6] It is a cyclic peptide designed to be a potent and selective agonist of the MC4R.[3][6] The rationale for its development was to create a therapy that could bypass defects in the MC4R pathway upstream of the receptor, thereby restoring downstream signaling to reduce hunger and promote weight loss.[2][5] Unlike earlier, first-generation MC4R agonists that were small molecules and failed due to safety concerns, particularly increases in blood pressure, setmelanotide was developed as a peptide to achieve better specificity and a more favorable safety profile.[2]

Mechanism of Action

Setmelanotide functions by binding to and activating the MC4R, which is predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus.[6] This activation mimics the effect of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), leading to a signaling cascade that reduces food intake and increases energy expenditure.[7][8]

Allosteric Modulation in the Presence of Mutations

Research suggests that setmelanotide may act as an allosteric modulator, capable of binding to and activating MC4R even in the presence of certain mutations that impair the binding of the endogenous ligand.[1][9][10] Its cyclic structure and additional interaction points are thought to stabilize the active conformation of both wild-type and some mutant MC4R variants, allowing for retained or partially restored function.[1][9]

Signaling Pathway

The binding of setmelanotide to the MC4R, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, leading to the ultimate physiological responses of decreased appetite and increased energy expenditure.

Quantitative Data

The following tables summarize the key quantitative data for RM-493, compiled from various preclinical and clinical studies.

Table 1: In Vitro Activity of RM-493

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Human MC4R | 0.71 - 2.1 | 0.27 - 1.5 |

| Rat MC4R | 2.7 | 0.28 |

| Human MC1R | - | 5.8 |

| Human MC3R | - | 5.3 |

| Human MC5R | - | 1600 |

| Human MC2R | - | >1000 |

| Data compiled from multiple sources.[1][3][6][10][11][12] |

Table 2: Preclinical In Vivo Efficacy of RM-493

| Animal Model | Treatment Duration | Key Findings |

| Normal Rats | - | Reduced food intake and weight gain.[1] |

| Diet-Induced Obese (DIO) Mice | Chronic | Reduced fatty liver disease and hyperinsulinemia.[1] |

| Obese Primates | 8 weeks | ~13.5% reduction in body weight, improved insulin (B600854) sensitivity.[13][14] |

| Data compiled from multiple sources.[1][13][14] |

Table 3: Clinical Efficacy of Setmelanotide in Genetic Obesity

| Patient Population | Trial Phase | Treatment Duration | Key Efficacy Endpoints |

| POMC or LEPR Deficiency | 3 | ~1 year | 80% of POMC and 45% of LEPR patients achieved ≥10% weight loss.[15][16] |

| Bardet-Biedl Syndrome (BBS) | 3 | 52 weeks | 32.3% of patients ≥12 years old achieved ≥10% weight loss.[4] |

| Obese Adults (General) | 1b | 28 days | Demonstrated weight loss.[12] |

| MC4R Variant Carriers | 1b | 28 days | Resulted in weight loss.[12] |

| Data compiled from multiple sources.[4][12][15][16] |

Table 4: Pharmacokinetic Properties of Setmelanotide in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 8 hours |

| Elimination Half-life | ~11 hours |

| Bioavailability | N/A |

| Protein Binding | 79.1% |

| Metabolism | Catabolic pathways to small peptides. |

| Excretion | ~39% excreted unchanged in urine. |

| Data compiled from multiple sources.[1][14][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of RM-493.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of RM-493 for the human MC4R.

Materials:

-

HEK293 cells transiently or stably expressing the human MC4R.

-

[125I]-(Nle4, D-Phe7)-α-MSH ([125I]NDP-α-MSH) as the radioligand.

-

RM-493 (unlabeled).

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold PBS).

-

Scintillation fluid and counter.

Procedure:

-

Cell Preparation: Culture and harvest HEK293-hMC4R cells. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, [125I]NDP-α-MSH (at a concentration near its Kd), and varying concentrations of unlabeled RM-493.

-

Incubation: Incubate the plate at 37°C for 1 hour to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Detection: Add scintillation fluid to each filter and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of RM-493 that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

Objective: To determine the functional potency (EC50) of RM-493 at the human MC4R.

Materials:

-

HEK293 cells expressing the human MC4R.

-

RM-493.

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay).

Procedure:

-

Cell Seeding: Seed HEK293-hMC4R cells in a 96-well plate and allow them to attach overnight.

-

Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of RM-493.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the RM-493 concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.

Preclinical In Vivo Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of RM-493 on body weight, food intake, and metabolic parameters in a mouse model of obesity.

Protocol:

-

Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

-

Animal Grouping: Randomly assign the DIO mice to treatment groups (e.g., vehicle control, different doses of RM-493).

-

Drug Administration: Administer RM-493 or vehicle daily via subcutaneous injection for the duration of the study (e.g., 4-8 weeks).

-

Monitoring: Measure body weight and food intake daily or several times per week. At the end of the study, collect blood for analysis of glucose, insulin, and lipids. Tissues such as liver and adipose tissue can be collected for further analysis.

-

Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, t-test).

Phase 3 Clinical Trial Design (Example: Bardet-Biedl Syndrome)

Objective: To evaluate the efficacy and safety of setmelanotide in patients with Bardet-Biedl Syndrome (BBS).[7][18][19][20]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with an open-label extension.[4][7][18]

Key Aspects:

-

Participants: Patients with a confirmed diagnosis of BBS and obesity.

-

Randomization: Patients are randomized to receive either setmelanotide or placebo.

-

Treatment: Setmelanotide is administered once daily via subcutaneous injection. The dose is typically titrated up to a target dose.

-

Primary Endpoint: The primary efficacy endpoint is often the proportion of patients who achieve a clinically meaningful reduction in body weight (e.g., ≥10%) after a specified period (e.g., 52 weeks).[4][18]

-

Secondary Endpoints: These may include changes in hunger scores, BMI, and other metabolic parameters.

-

Safety Monitoring: Adverse events are monitored throughout the study.

Safety and Tolerability

Across clinical trials, setmelanotide has been generally well-tolerated.[4][13][15] The most common adverse events reported include injection site reactions, skin hyperpigmentation, nausea, and headache.[4][6][15] Importantly, unlike some earlier MC4R agonists, setmelanotide has not been associated with clinically significant increases in heart rate or blood pressure.[6][8]

Regulatory Status

Setmelanotide, marketed under the brand name Imcivree®, has received regulatory approval in several countries for the treatment of obesity due to certain rare genetic conditions. The U.S. Food and Drug Administration (FDA) first approved it in November 2020 for chronic weight management in adult and pediatric patients 6 years of age and older with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.[21] The indication was later expanded to include Bardet-Biedl syndrome.[21]

Conclusion

RM-493 (setmelanotide) represents a paradigm shift in the treatment of rare genetic disorders of obesity. Its development from a targeted discovery program to a clinically approved therapy underscores the potential of a personalized medicine approach in metabolic diseases. The data presented in this guide highlight its potent and selective mechanism of action, robust efficacy in preclinical and clinical settings, and a favorable safety profile. As research continues, the full therapeutic potential of setmelanotide in other MC4R pathway-related disorders is an area of active investigation.

References

- 1. Setmelanotide: A Novel Targeted Treatment for Monogenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scireq.com [scireq.com]

- 6. drugs.com [drugs.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. RM-493, a Melanocortin-4 Receptor (MC4R) Agonist, Increases Resting Energy Expenditure in Obese Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of Setmelanotide, a Melanocortin-4 Receptor Agonist, for Obese Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rhythmpharmaceuticals.gcs-web.com [rhythmpharmaceuticals.gcs-web.com]

- 14. reference.medscape.com [reference.medscape.com]

- 15. mc4r.org.uk [mc4r.org.uk]

- 16. Efficacy and safety of setmelanotide, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials. | Read by QxMD [read.qxmd.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Biological Activity and Function of RM-49

This technical guide provides a comprehensive overview of the biological activity and function of two distinct therapeutic agents referred to in scientific literature as RM-49. The first is a mitomycin C derivative with potential as an antitumor agent. The second, more contemporary molecule, is RM-493, also known as setmelanotide (B515575), a melanocortin 4 receptor (MC4R) agonist developed for the treatment of rare genetic disorders of obesity. This document is intended for researchers, scientists, and drug development professionals.

Part 1: RM-49 (Mitomycin C Derivative)

Core Biological Activity and Function

RM-49 is a derivative of mitomycin C, a class of antitumor antibiotics isolated from Streptomyces caespitosus. The primary biological activity of this RM-49 is its in vitro cytotoxicity against various cancer cell lines, particularly small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC).[1] Its function is analogous to that of mitomycin C, acting as a potent mitotic inhibitor and alkylating agent that cross-links DNA, thereby inhibiting DNA synthesis and cell division, ultimately leading to apoptosis.[2][3][4][5]

Quantitative Data

A key study evaluated the in vitro cytotoxicity of RM-49 against a panel of human lung cancer cell lines. While the specific IC50 values were not detailed in the available abstract, the study reported that the average IC50 values of RM-49 were not statistically different from those of mitomycin C (MMC).[1] For a precise comparison, consulting the original 1988 publication in Cancer Chemotherapy and Pharmacology is recommended. The study did highlight that the relative antitumor activity of RM-49, a ratio of the predicted peak plasma concentration to the IC50, was higher than that of MMC and other common chemotherapeutic agents against SCLC cell lines.[1]

Table 1: Comparative In Vitro Antitumor Activity of RM-49

| Parameter | RM-49 | Mitomycin C (MMC) | Cisplatin (CDDP) | Carboplatin (CBDCA) | Adriamycin (ADM) |

| Average IC50 | Not statistically different from MMC[1] | - | - | - | - |

| Relative Antitumor Activity (vs. SCLC) | Higher than MMC, CDDP, CBDCA, and ADM[1] | Lower than RM-49[1] | Lower than RM-49[1] | Lower than RM-49[1] | Lower than RM-49[1] |

Experimental Protocols

The primary method for assessing the in vitro cytotoxicity of the mitomycin C derivative RM-49 was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

MTT Assay Protocol for In Vitro Cytotoxicity

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 to 1 x 105 cells/well) in 100 µL of complete cell culture medium.[9]

-

Compound Treatment: The cells are incubated for a period to allow for attachment, after which they are treated with various concentrations of RM-49, a vehicle control, and positive controls (e.g., mitomycin C).

-

Incubation: The plates are incubated for a duration relevant to the cell doubling time and the compound's mechanism of action (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Following the treatment period, 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[8][10]

-

Formazan (B1609692) Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl) is added to each well to dissolve the insoluble purple formazan crystals.[9][10]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[7][10] The absorbance is directly proportional to the number of viable, metabolically active cells.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Workflows

The mechanism of action of RM-49, as a mitomycin C derivative, involves the inhibition of DNA synthesis. This is achieved through the alkylation and cross-linking of DNA strands, which prevents their separation for replication and transcription. This process is not dependent on a specific signaling pathway but rather a direct chemical interaction with DNA, leading to cell cycle arrest and apoptosis.

Caption: Workflow for determining the in vitro cytotoxicity of the mitomycin C derivative RM-49.

Part 2: RM-493 (Setmelanotide)

Core Biological Activity and Function

RM-493, also known as setmelanotide, is a potent and selective peptide agonist of the melanocortin 4 receptor (MC4R).[11][12][13] Its primary biological function is the regulation of energy homeostasis and appetite.[14] By activating the MC4R in the hypothalamus, setmelanotide mimics the action of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH), leading to increased satiety, reduced food intake, and increased energy expenditure.[11][14][15] It is indicated for the treatment of obesity due to rare genetic deficiencies in the MC4R pathway, such as pro-opiomelanocortin (POMC), proprotein subtilisin/kexin type 1 (PCSK1), and leptin receptor (LEPR) deficiencies.[11][16]

Quantitative Data

Setmelanotide has been extensively characterized in preclinical and clinical studies, providing a wealth of quantitative data on its biological activity.

Table 2: In Vitro Activity of Setmelanotide (RM-493)

| Parameter | Value | Species | Assay | Reference |

| EC50 (MC4R) | 0.27 nM | Human | cAMP Assay | [11] |

| EC50 (MC3R) | 5.3 nM | Human | cAMP Assay | [11] |

| EC50 (MC1R) | 5.8 nM | Human | cAMP Assay | [11] |

| EC50 (MC5R) | 1600 nM | Human | cAMP Assay | [11] |

| Ki (MC4R) | 0.71 nM | Human | Binding Assay | [12] |

Table 3: Preclinical and Clinical Efficacy of Setmelanotide (RM-493)

| Study Population | Duration | Key Finding | Reference |

| Obese Rhesus Macaques | 8 weeks | 13.5% average weight loss | [17] |

| Obese but otherwise healthy individuals | 72 hours | 6.4% increase in resting energy expenditure | [18][19][20] |

Experimental Protocols

The clinical investigation of setmelanotide's effect on energy expenditure involved a rigorous and well-controlled study design.

Clinical Trial Protocol for Assessing Resting Energy Expenditure (REE) (NCT01867437)

-

Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.[18]

-

Participants: Obese but otherwise healthy individuals.

-

Intervention: Continuous subcutaneous infusion of RM-493 (setmelanotide) or placebo for 72 hours in each period.[18][19]

-

Methodology:

-

Screening: Participants undergo a screening visit including a physical exam, medical history, and collection of blood and urine samples.

-

Inpatient Stay: An 8-day inpatient stay is conducted for each period.

-

Diet and Exercise: Participants are placed on a calorie-controlled diet and a daily standardized exercise routine (walking on a treadmill).

-

Drug Administration: The study drug (RM-493 or placebo) is administered via a small subcutaneous infusion device.

-

REE Measurement: Resting energy expenditure is measured in a room calorimeter.

-

Other Assessments: Daily blood samples are collected, and 24-hour urine collection is performed. Appetite and weight history are also assessed.

-

-

Primary Outcome: The primary outcome is the change in resting energy expenditure.

Signaling Pathways and Workflows

Setmelanotide functions by activating the MC4R signaling pathway in the hypothalamus. This G-protein coupled receptor, when activated, initiates a cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure.

Caption: The MC4R signaling pathway activated by setmelanotide (RM-493).

Caption: Workflow of a clinical trial to assess the effect of RM-493 on resting energy expenditure.

References

- 1. In vitro antitumor activity of mitomycin C derivative (RM-49) and new anticancer antibiotics (FK973) against lung cancer cell lines determined by tetrazolium dye (MTT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 3. Mitomycin C in corneal refractive surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Critical Overview of the Biological Effects of Mitomycin C Application on the Cornea Following Refractive Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Setmelanotide - Wikipedia [en.wikipedia.org]

- 12. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]

- 15. researchgate.net [researchgate.net]

- 16. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. fiercebiotech.com [fiercebiotech.com]

- 18. RM-493, a melanocortin-4 receptor (MC4R) agonist, increases resting energy expenditure in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RM-493, a Melanocortin-4 Receptor (MC4R) Agonist, Increases Resting Energy Expenditure in Obese Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assays

Topic: In Vitro Cytotoxicity Assay Protocol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro cytotoxicity assays are essential tools in drug discovery and toxicology for evaluating the potential of a compound to cause cell death.[1][2] These assays are used to screen for cytotoxic effects of new drug candidates, assess the toxicity of chemicals, and study the mechanisms of cell death.[1] This document provides detailed protocols for commonly used cytotoxicity assays, including the MTT and LDH assays, as well as a method for detecting apoptosis. While the prompt specified the "RM 49" cell line, no specific information was found for a cell line with this exact designation. The protocols provided herein are general and can be adapted for various adherent or suspension cell lines. For the purpose of this guide, we will refer to "a representative cell line."

Commonly used methods to measure cytotoxicity include colorimetric assays like the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[3][4] Fluorometric and luminometric assays are also employed to assess cell viability.[4]

Key Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][7] The amount of formazan produced is proportional to the number of living cells.[7][8]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[10] The amount of LDH in the supernatant is proportional to the number of dead cells.

Apoptosis Assay (Annexin V Staining)

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. The Annexin V staining assay is a common method for detecting early-stage apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein that specifically binds to PS, and when conjugated to a fluorescent dye, it can be used to identify apoptotic cells via flow cytometry.[13] Propidium iodide (PI) is often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[3][11]

Experimental Protocols

Cell Culture

A representative cell line (e.g., MB49, a murine bladder carcinoma cell line) should be cultured in the recommended medium, such as DMEM with high glucose, supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, 1X non-essential amino acids, and 1% penicillin/streptomycin solution.[14] Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[14]

MTT Assay Protocol

Materials:

-

96-well flat-bottom plates

-

Representative cell line

-

Complete culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., 0.01 M HCl with SDS, or acidified isopropanol)[7][15]

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[15]

-

Incubate the plate overnight to allow cells to attach.

-

Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[5][15]

-

Carefully remove the medium without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][15]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]

-

Read the absorbance at 570-590 nm using a microplate reader.[8]

LDH Assay Protocol

Materials:

-

96-well flat-bottom plates

-

Representative cell line

-

Complete culture medium

-

Test compound

-

LDH assay kit (containing LDH reaction mixture and stop solution)

-

Lysis buffer (e.g., 10X Triton X-100)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate as described for the MTT assay.

-

Include the following controls: no cells (medium background), untreated cells (spontaneous LDH release), and cells treated with lysis buffer (maximum LDH release).[9][16]

-

Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.

-

After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[17]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]

-

Add 50 µL of the LDH reaction mixture to each well.[18]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[18]

-

Add 50 µL of stop solution to each well.[18]

-

Measure the absorbance at 490 nm.[18]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Annexin V Apoptosis Assay Protocol

Materials:

-

Flow cytometry tubes

-

Representative cell line

-

Complete culture medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel and treat with the test compound for the desired time.

-

Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[11][12]

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.[19]

-

Analyze the cells by flow cytometry within one hour.[19]

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format.

Table 1: Hypothetical Cytotoxicity Data for Test Compound X on a Representative Cell Line

| Test Compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V Assay) |

| 0 (Control) | 100 ± 5.2 | 2.1 ± 0.8 | 3.5 ± 1.1 |

| 1 | 95.3 ± 4.8 | 5.3 ± 1.2 | 8.2 ± 1.5 |

| 10 | 72.1 ± 6.1 | 28.9 ± 3.5 | 35.7 ± 4.2 |

| 50 | 45.8 ± 3.9 | 55.2 ± 4.1 | 62.4 ± 5.3 |

| 100 | 15.2 ± 2.5 | 82.7 ± 5.9 | 88.1 ± 6.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

References

- 1. kosheeka.com [kosheeka.com]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 11. scispace.com [scispace.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. Murine Bladder Carcinoma Cell Line Transfected With Luciferase (MB49-Luc) | Applied Biological Materials Inc. [abmgood.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TH [thermofisher.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cellbiologics.com [cellbiologics.com]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for RM-493 (Setmelanotide) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of RM-493 (Setmelanotide), a potent melanocortin-4 receptor (MC4R) agonist, in various mouse models of obesity. The protocols outlined below are intended to serve as a guide and may require optimization based on specific experimental goals and mouse models.

Overview and Mechanism of Action

RM-493, also known as Setmelanotide, is a synthetic, cyclic peptide analog of the endogenous α-melanocyte-stimulating hormone (α-MSH). It is a highly selective and potent agonist for the melanocortin-4 receptor (MC4R), a key G-protein coupled receptor in the hypothalamus that regulates energy homeostasis, including appetite, satiety, and energy expenditure.[1][2] In mouse models of obesity, particularly those with genetic defects in the MC4R pathway (e.g., POMC deficiency), RM-493 has been shown to reduce food intake, decrease body weight, and improve metabolic parameters.[3][4] Its mechanism of action involves bypassing upstream defects in the leptin-melanocortin signaling pathway and directly stimulating MC4R to restore its downstream effects on energy balance.[1][5]

Signaling Pathway of RM-493 at the Melanocortin-4 Receptor

The following diagram illustrates the signaling cascade initiated by the binding of RM-493 to the MC4R.

Caption: MC4R signaling pathway activated by RM-493.

Dosing and Administration Data

The following tables summarize the dosing and administration of RM-493 in various mouse models as reported in the literature.

Table 1: Dosing of RM-493 in Different Mouse Models

| Mouse Model | Strain | Dose | Administration Route | Duration | Key Findings |

| Diet-Induced Obesity (DIO) | C57BL/6J | 1 mg/kg/day | Intraperitoneal (i.p.) | 10 days | Significant weight loss and improved hypercapnic ventilatory response. |

| Diet-Induced Obesity (DIO) | C57BL/6J | 300 nmol/kg/day | Subcutaneous (s.c.) osmotic pump | 14 days | Reduced body weight and improved glucose homeostasis.[6] |

| POMC Deficiency | Arc-Pomc knockout | Not specified | Continuous s.c. infusion | 20 weeks | Prevented the development of obesity.[3] |

| Alström Syndrome | Alms1-/- | 250 nmol/kg/day | Intraperitoneal (i.p.) | 3 days | Reduced food intake.[7] |

| Magel2-null (Prader-Willi Syndrome model) | Magel2-null | 0.04 - 1 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependent reduction in food intake and increase in energy expenditure. |

Table 2: Dose-Response Effects of RM-493 in Magel2-null Mice

| Dose (mg/kg) | 3h Food Intake Reduction (%) | 22h Food Intake Reduction (%) | Energy Expenditure Increase (%) | Respiratory Exchange Ratio (RER) Decrease (%) |

| 1 | Significant | Significant | Significant | Significant |

| 0.2 | Significant | Significant | Significant | Significant |

| 0.1 | ~75% | ~7% | ~11% | ~9% |

| 0.04 | Significant | Not significant | Not significant | Not significant |

Experimental Protocols

Reconstitution and Handling of RM-493 (Setmelanotide)

RM-493 is a lyophilized peptide and requires reconstitution before use. Proper handling is crucial to maintain its stability and activity.

Materials:

-

Lyophilized RM-493 (Setmelanotide)

-

Sterile, pyrogen-free vehicle (e.g., sterile saline, sterile water for injection, or PBS)

-

Sterile syringes and needles

-

Alcohol swabs

-

Vortex mixer (optional)

Protocol:

-

Allow the vial of lyophilized RM-493 and the vehicle to equilibrate to room temperature before opening to prevent condensation.

-

Clean the rubber stoppers of both the RM-493 vial and the vehicle vial with an alcohol swab and allow them to air dry.

-

Using a sterile syringe, slowly inject the desired volume of the vehicle into the RM-493 vial. Aim the stream of the vehicle down the side of the vial to gently wet the powder.

-

Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation or degradation of the peptide. If necessary, brief vortexing at a low speed can be used.

-

Visually inspect the solution to ensure it is clear and free of particulates before administration.

-

For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Administration via Intraperitoneal (IP) Injection

Materials:

-

Reconstituted RM-493 solution

-

Sterile insulin (B600854) syringes or 1 mL syringes with a 25-27 gauge needle

-

Animal scale

Protocol:

-

Weigh the mouse to accurately calculate the injection volume based on the desired dose.

-

Draw the calculated volume of RM-493 solution into the syringe.

-

Securely restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders.

-

Turn the mouse to expose its abdomen. The injection site should be in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new needle.

-

Slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions following the injection.

Administration via Subcutaneous (s.c.) Osmotic Minipump

For continuous administration, osmotic minipumps are an effective method.

Materials:

-

Osmotic minipumps (e.g., Alzet)

-

Reconstituted RM-493 solution

-

Surgical instruments (scalpel, forceps, wound clips or sutures)

-

Anesthesia and analgesics

-

70% ethanol and povidone-iodine

-

Sterile gauze

Protocol:

-

Pump Priming: Fill the osmotic minipump with the RM-493 solution according to the manufacturer's instructions. This typically involves attaching a filling tube to the pump and injecting the solution until the pump is full.

-

Anesthesia and Analgesia: Anesthetize the mouse using an approved protocol. Administer a pre-operative analgesic.

-

Surgical Preparation: Shave the fur from the dorsal mid-scapular region. Cleanse the surgical area with povidone-iodine followed by 70% ethanol.

-

Implantation:

-

Make a small incision in the skin.

-

Using blunt forceps, create a subcutaneous pocket large enough to accommodate the minipump.

-

Insert the filled minipump into the pocket, with the delivery portal facing away from the incision.

-

Close the incision with wound clips or sutures.

-

-

Post-operative Care:

-

Administer post-operative analgesia as required.

-

Monitor the mouse for recovery from anesthesia and for any signs of pain or distress.

-

Check the incision site daily for signs of infection or inflammation.

-

Experimental Workflow for a Typical RM-493 Study in Mice

The following diagram outlines a general workflow for an in vivo study investigating the effects of RM-493.

References

- 1. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]

- 2. Metabolic Cages - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]

- 3. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]

- 4. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]

- 5. efashare.b-cdn.net [efashare.b-cdn.net]

- 6. bachem.com [bachem.com]

- 7. Metabolic cage analysis [bio-protocol.org]

Application Notes and Protocols: Investigating Novel Therapeutic Agents in Small Cell Lung Cancer (SCLC) Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small cell lung cancer (SCLC) is a highly aggressive form of lung cancer with a poor prognosis.[1] Preclinical research using xenograft models is crucial for the development of new and effective therapies.[1][2] Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more representative of the clinical disease than traditional cell line-derived xenografts.[3][4] This document provides a generalized framework for the evaluation of a novel therapeutic agent, here designated as "RM 49," in SCLC xenograft models. Due to the lack of specific public data for a compound designated "this compound," this document will outline the necessary experimental protocols and data presentation formats that would be required for a thorough investigation.

Key Signaling Pathways in SCLC

Understanding the molecular landscape of SCLC is critical for identifying potential therapeutic targets. Several signaling pathways are frequently dysregulated in SCLC and represent potential targets for novel agents like "this compound." These include:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and migration in SCLC.[5]

-

Hedgehog Signaling Pathway: Upregulation of this pathway is implicated in the development and proliferation of SCLC.[5][6]

-

NOTCH Signaling Pathway: The role of NOTCH signaling in SCLC is complex; its activation can lead to growth arrest, suggesting a tumor-suppressive function in some contexts.[5][7][8]

-

JAK/STAT Pathway: Constitutive phosphorylation of STAT3 is observed in SCLC and is important for its growth and spread.[9]

-

DNA Repair Pathways: Given the high mutational burden in SCLC, targeting DNA repair mechanisms, for instance through PARP inhibition, is a promising strategy.[10]

Experimental Protocols

A comprehensive preclinical evaluation of a novel agent in SCLC xenograft models involves a series of well-defined experiments.

SCLC Xenograft Model Establishment

Objective: To establish robust and reproducible SCLC xenograft models for in vivo efficacy studies.

Protocol:

-

Cell Line-Derived Xenografts (CDX):

-

Cell Culture: Culture human SCLC cell lines (e.g., NCI-H69, NCI-H82) in appropriate media and conditions.

-

Cell Implantation: Subcutaneously inject a suspension of 1 x 10^6 to 1 x 10^7 SCLC cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NSG or nude mice).

-

-

Patient-Derived Xenografts (PDX):

-

Tissue Acquisition: Obtain fresh tumor tissue from SCLC patients under appropriate ethical guidelines.

-

Tissue Implantation: Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of immunodeficient mice.[3]

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Enroll mice into study groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of "this compound" in established SCLC xenograft models.

Protocol:

-

Animal Grouping: Randomly assign tumor-bearing mice to different treatment groups (e.g., Vehicle control, "this compound" low dose, "this compound" high dose, Standard-of-care chemotherapy).

-

Drug Administration: Administer "this compound" and control treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.

-

Data Collection:

-

Monitor tumor volume and body weight 2-3 times per week.

-

Observe the general health of the animals daily.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period. Collect tumors, blood, and other relevant tissues for further analysis.

Pharmacodynamic (PD) and Mechanism of Action (MOA) Studies

Objective: To assess the biological effects of "this compound" on the tumor and to elucidate its mechanism of action.

Protocol:

-

Tissue Analysis:

-

Immunohistochemistry (IHC): Analyze tumor tissues for changes in protein expression and phosphorylation status of key signaling pathway components (e.g., p-AKT, p-STAT3, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

-

Western Blotting: Quantify protein levels in tumor lysates.

-

Gene Expression Analysis (qPCR or RNA-seq): Analyze changes in gene expression profiles in response to treatment.

-

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of "this compound" in SCLC Xenograft Model

| Treatment Group | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 150 ± 10 | 1500 ± 150 | - | 5 ± 2 |

| "this compound" (X mg/kg) | 10 | 152 ± 11 | 750 ± 80 | 50 | 2 ± 3 |

| "this compound" (Y mg/kg) | 10 | 148 ± 9 | 400 ± 50 | 73 | -1 ± 2 |

| Standard of Care | 10 | 155 ± 12 | 500 ± 65 | 67 | -8 ± 4 |

Table 2: Pharmacodynamic Effects of "this compound" in SCLC Tumors

| Treatment Group | N | % Ki-67 Positive Cells ± SEM | Cleaved Caspase-3 (Fold Change vs. Vehicle) ± SEM | p-AKT (Fold Change vs. Vehicle) ± SEM |

| Vehicle Control | 5 | 85 ± 5 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| "this compound" (Y mg/kg) | 5 | 30 ± 7 | 4.5 ± 0.8 | 0.3 ± 0.1 |

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Conclusion

The protocols and frameworks outlined in this document provide a comprehensive approach to the preclinical evaluation of novel therapeutic agents like "this compound" in SCLC xenograft models. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data that can effectively guide further drug development efforts for this challenging disease.

References

- 1. Pre-clinical models of small cell lung cancer and the validation of therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]